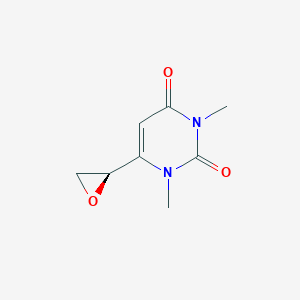
(+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione, also known as (-)-Carbocyclic 3-deazaadenosine, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a cyclic nucleoside analog that has shown promising results in the treatment of various diseases, including viral infections, cancer, and neurological disorders.
科学研究应用
(+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has shown antiviral activity against various viruses, including HIV, hepatitis B, and herpes simplex virus. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has demonstrated neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
作用机制
The mechanism of action of (+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione is not fully understood. However, it is believed to act as a nucleoside analog by inhibiting DNA and RNA synthesis. It may also interfere with viral replication by inhibiting reverse transcriptase and other viral enzymes. Additionally, it may modulate cellular signaling pathways involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspase-dependent and -independent pathways. It can also inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In addition, it can reduce inflammation and oxidative stress, which are implicated in the progression of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using (+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione in lab experiments include its potent antiviral, anticancer, and neuroprotective activities. It is also relatively easy to synthesize and has low toxicity. However, its limitations include its poor solubility in water, which can affect its bioavailability and pharmacokinetics. It also has limited stability in biological fluids, which can affect its efficacy.
未来方向
Future research on (+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione should focus on improving its pharmacokinetic properties, such as solubility, stability, and bioavailability. It should also investigate its potential as a combination therapy with other drugs for the treatment of viral infections, cancer, and neurodegenerative diseases. Additionally, it should explore its mechanism of action in more detail to identify new targets for drug development. Finally, it should investigate its toxicity and safety profile in preclinical and clinical studies.
合成方法
The synthesis of (+)-(S)-1,3-Dimethyl-6-oxiranyl-2,4-pyrimidinedione involves the reaction of 3,4-dihydro-2H-pyran with 3-methyluracil in the presence of a Lewis acid catalyst. The reaction yields a mixture of diastereomers, which can be separated using chromatography. The final product is obtained by hydrogenation of the double bond in the pyran ring.
属性
CAS 编号 |
131699-67-7 |
|---|---|
分子式 |
C6H5C(O)C6H3(OC2H5)2 |
分子量 |
182.18 g/mol |
IUPAC 名称 |
1,3-dimethyl-6-[(2S)-oxiran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O3/c1-9-5(6-4-13-6)3-7(11)10(2)8(9)12/h3,6H,4H2,1-2H3/t6-/m1/s1 |
InChI 键 |
KIJLLYVGTQXTKZ-ZCFIWIBFSA-N |
手性 SMILES |
CN1C(=CC(=O)N(C1=O)C)[C@H]2CO2 |
SMILES |
CN1C(=CC(=O)N(C1=O)C)C2CO2 |
规范 SMILES |
CN1C(=CC(=O)N(C1=O)C)C2CO2 |
同义词 |
(+)-(S)-1,3-dimethyl-6-oxiranyl-2,4-pyrimidinedione 1,3-dimethyl-6-oxiranyl-2,4-pyrimidinedione 1,3-DOPD |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




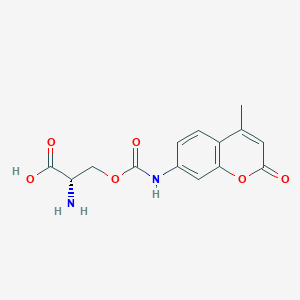
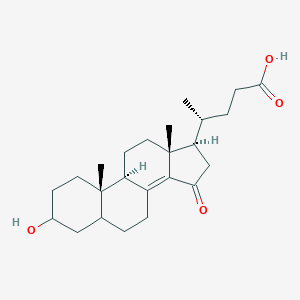

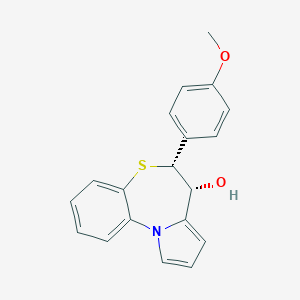
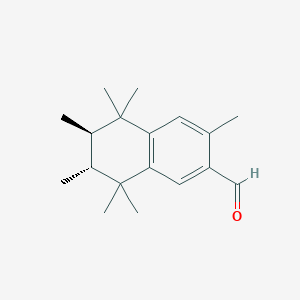


![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)
![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)
